Cas no 2766-43-0 (Boc-Ser-OMe)

Boc-Ser-OMe 化学的及び物理的性質
名前と識別子
-
- boc-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- Boc-Ser-OMe
- Butoxycarbonylserinemethylester
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Boc-DL-Ser-OMe
- H-Glu-pNA
- methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- N-(Boc)-L-serine methylester
- N-Boc-L-serine methyl ester
- N-tert-Butoxycarbonyl-L-serine Methyl Ester
- Tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate
- (N-tertbutoxycarbonyl)serine methyl ester
- (S)-Boc-serine methyl ester
- methyl N-t-butoxycarbonyl-D,L-serinate
- N-(t-butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester,Boc-L-serine methyl ester
- N-Boc-(S)-serine methyl ester
- N-t-butoxycarbonyl-D,L-serine methyl ester
- CS-W009216
- Q-101718
- (5)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- N-tert-butoxycarbonyl-serine methyl ester
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Boc-Ser-OMe, 95%
- AC-24069
- Boc-L-Ser-OMe
- N-(tert-butoxycarbonyl)-L-serine methylester
- BP-12291
- methyl (tert-butoxycarbonyl)-L-serinate
- N-Boc-serine methyl ester
- J-300234
- Boc-serine methyl ester
- 2766-43-0
- (S)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
- B2073
- SCHEMBL313780
- EN300-106110
- Methyl (3-hydroxy)-2-(S)-(t-butoxycarbonylamino)propionate
- methyl N-(tert-butoxycarbonyl)-L-serinate
- DS-13952
- methyl N-(tert-butoxycarbonyl)serinate
- AKOS015924245
- Boc-Ser-OMe; Boc-L-serine methyl ester
- SANNKFASHWONFD-LURJTMIESA-N
- HY-32688
- M03321
- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- CHEMBL1222065
- Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- MFCD00191869
- DTXSID30427089
- N-Boc serine methyl ester
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-HYDROXYPROPANOATE
-
- MDL: MFCD00191869
- インチ: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
- InChIKey: SANNKFASHWONFD-LURJTMIESA-N
- ほほえんだ: CC(C)(OC(N[C@H](C(OC)=O)CO)=O)C
- BRN: 3545389
計算された属性
- せいみつぶんしりょう: 219.110673g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 6
- どういたいしつりょう: 219.110673g/mol
- 単一同位体質量: 219.110673g/mol
- 水素結合トポロジー分子極性表面積: 84.9Ų
- 重原子数: 15
- 複雑さ: 233
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 淡黄色液体
- 密度みつど: 1.082 g/mL at 25 °C(lit.)
- ふってん: 354.3℃ at 760 mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.452(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 84.86000
- LogP: 0.43590
- ひせんこうど: -18 º (c=5 in methanol)
- ようかいせい: 使用できません
- 光学活性: [α]20/D −18°, c = 5 in methanol
Boc-Ser-OMe セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S23;S24/25
Boc-Ser-OMe 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-Ser-OMe 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB138553-5 g |
N-(tert-Butoxycarbonyl)-L-serine methyl ester, 95% (Boc-L-Ser-OMe); . |
2766-43-0 | 95% | 5g |
€72.90 | 2023-05-09 | |
Chemenu | CM101958-100g |
Boc-L-Ser-OMe |
2766-43-0 | 97% | 100g |
$102 | 2024-07-28 | |
ChemScence | CS-W009216-25g |
Boc-Ser-OMe |
2766-43-0 | ≥97.0% | 25g |
$35.0 | 2022-04-27 | |
Chemenu | CM101958-500g |
Boc-L-Ser-OMe |
2766-43-0 | 97% | 500g |
$374 | 2024-07-28 | |
Enamine | EN300-106110-0.1g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate |
2766-43-0 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-106110-1.0g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate |
2766-43-0 | 95% | 1g |
$24.0 | 2023-05-24 | |
Enamine | EN300-106110-2.5g |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate |
2766-43-0 | 95% | 2.5g |
$25.0 | 2023-10-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59889-2g |
N-Boc-L-serine methyl ester, 95% |
2766-43-0 | 95% | 2g |
¥515.00 | 2023-02-08 | |
Life Chemicals | F0001-0888-0.5g |
Boc-L-Ser-OMe |
2766-43-0 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803184-250g |
Boc-Ser-OMe |
2766-43-0 | 95% | 250g |
¥802.00 | 2022-09-02 |
Boc-Ser-OMe 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
9. Book reviews
Boc-Ser-OMeに関する追加情報
Introduction to Boc-Ser-OMe (CAS No 2766-43-0) in Modern Chemical Biology and Medicinal Chemistry
The compound Boc-Ser-OMe, with the chemical name N-Boc-O-methylserine, is a crucial intermediate in the synthesis of peptides and peptidomimetics. Its Chemical Abstracts Service (CAS) number is 2766-43-0, which uniquely identifies it in scientific literature and industrial applications. This compound is particularly significant in the field of chemical biology and medicinal chemistry due to its role in constructing complex biomolecules that mimic natural sequences, thereby facilitating the development of novel therapeutic agents.
Boc-Ser-OMe is an N-boc protected derivative of serine, where the amino group is tert-butoxycarbonylated and the hydroxyl group is methylated. This protection strategy ensures that the serine residue can be incorporated into peptide chains without interfering with other functional groups during synthesis. The N-Boc group, a stable protecting group, prevents unwanted reactions at the amino terminus, while the O-methyl group enhances solubility and stability in various organic solvents, making it an ideal candidate for solid-phase peptide synthesis (SPPS).
In recent years, the demand for high-quality peptide-based drugs has surged due to their targeted specificity and reduced immunogenicity compared to small-molecule drugs. The use of protected amino acids like Boc-Ser-OMe has become indispensable in this context. For instance, researchers have leveraged this compound to develop peptide inhibitors for various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The versatility of Boc-Ser-OMe lies in its ability to be incorporated into both linear and cyclic peptides, providing chemists with a flexible tool for molecular design.
One of the most compelling applications of Boc-Ser-OMe is in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that incorporating Boc-Ser-OMe into a cyclic peptide scaffold significantly enhanced its binding affinity to a target protein. This was achieved by optimizing the stereochemistry and protecting group patterns, which allowed for precise control over the peptide's three-dimensional structure.
The role of Boc-Ser-OMe extends beyond academic research; it is also widely used in industrial settings for large-scale peptide production. Pharmaceutical companies rely on high-purity protected amino acids like this one to ensure consistency and reproducibility in drug manufacturing. The ability to scale up synthesis while maintaining quality control is critical for regulatory approval and commercialization. Advances in synthetic methodologies have further streamlined the production process, making compounds like Boc-Ser-OMe more accessible than ever before.
Another area where Boc-Ser-OMe has shown promise is in the development of biologics that require post-translational modifications. Serine residues are frequently modified post-synthetically to introduce functionalities such as phosphorylation or glycosylation, which are essential for protein function. The use of protected serine derivatives ensures that these modifications can be introduced at specific positions without affecting other parts of the molecule. This level of precision is particularly important for biologics designed to interact with complex biological systems.
The impact of Boc-Ser-OMe on drug discovery is also evident in its application as a building block for more complex molecules. For instance, researchers have used this compound to construct protease inhibitors that target viral enzymes responsible for pathogenesis. By carefully designing the peptide sequence and incorporating Boc-Ser-OMe at strategic positions, scientists have been able to develop inhibitors with high specificity and potency. These findings highlight the importance of well-characterized protected amino acids in medicinal chemistry.
Looking ahead, the future prospects for Boc-Ser-OMe are promising as new synthetic techniques continue to emerge. Techniques such as flow chemistry and continuous manufacturing are expected to further enhance the efficiency of peptide synthesis, making compounds like this one even more valuable. Additionally, advancements in computational chemistry are enabling researchers to predictably design peptides with desired properties before experimental synthesis begins. This interdisciplinary approach promises to accelerate drug discovery pipelines significantly.
In conclusion, Boc-Ser-OMe (CAS No 2766-43-0) is a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique properties make it an indispensable tool for constructing complex biomolecules with therapeutic potential. As research continues to uncover new applications for this compound, its importance is only set to grow. The ongoing development of innovative synthetic methods ensures that Boc-Ser-OMe will remain at the forefront of peptide-based drug discovery for years to come.
2766-43-0 (Boc-Ser-OMe) 関連製品
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